molecular formula C25H27N3O B11346214 2,2-Diphenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2,2-Diphenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11346214
M. Wt: 385.5 g/mol
InChI Key: AHTNQKVUYQCBCO-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetyl chloride with 1-(2-pyridin-4-ylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure but with different functional groups.

    2,2-Diphenyl-1-(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)ethan-1-ol: A reduced form of the compound with an alcohol group instead of a ketone.

Uniqueness

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of aromatic rings and a piperazine moiety, which provides distinct chemical properties and potential biological activities. Its ability to interact with multiple receptor types makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

2,2-diphenyl-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H27N3O/c29-25(24(22-7-3-1-4-8-22)23-9-5-2-6-10-23)28-19-17-27(18-20-28)16-13-21-11-14-26-15-12-21/h1-12,14-15,24H,13,16-20H2

InChI Key

AHTNQKVUYQCBCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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